N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide . It has a CAS Number of 866154-60-1 and a molecular weight of 354.84 . The compound is solid in physical form .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The compound’s linear formula is C14H11ClN2O3S2 . It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 354.84 . The IUPAC name is N-acetyl-N-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide .Scientific Research Applications
Pharmacological Properties and Anticonvulsant Activity
One notable application of derivatives of the mentioned compound is in the field of pharmacology, where these compounds have been designed, synthesized, and biologically evaluated for their anticonvulsant activities. The research demonstrates that these compounds possess essential functional groups for binding to benzodiazepine receptors, with the 4-thiazolidinone ring serving as an anticonvulsant pharmacophore. Some synthesized derivatives showed considerable anticonvulsant activity in tests, without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Antimicrobial and Antifungal Applications
Derivatives of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide have been synthesized and evaluated for their antimicrobial properties. Studies reveal that these compounds exhibit inhibitory action against both Gram-positive and Gram-negative bacteria, as well as against various strains of fungi, suggesting their potential as therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Potential
Research into the anticancer potential of derivatives of this compound has highlighted their ability to exhibit proapoptotic activity against melanoma cell lines, with specific derivatives showing significant growth inhibition. This indicates their potential utility in developing anticancer therapies, particularly targeting melanoma (Yılmaz et al., 2015).
Enzyme Inhibition
Another area of application for these derivatives is in enzyme inhibition, particularly targeting carbonic anhydrase isozymes. These enzymes are crucial for catalyzing the synthesis of bicarbonate ion from carbon dioxide and water in almost all living organisms. Derivatives have been found to inhibit these enzymes effectively, which could have implications for treating conditions where modulation of bicarbonate ion production is beneficial (Gokcen et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S2/c18-11-7-5-10(6-8-11)9-14-16(23)20(17(24)25-14)19-15(22)12-3-1-2-4-13(12)21/h1-9,21H,(H,19,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYXMVUCNRDQPE-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.